molecular formula C12H9ClN2O B8393417 4-Chloro-1-methyl-6-(prop-2-ynyloxy)phthalazine

4-Chloro-1-methyl-6-(prop-2-ynyloxy)phthalazine

Cat. No.: B8393417
M. Wt: 232.66 g/mol
InChI Key: AMCPESHKUCEPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-methyl-6-(prop-2-ynyloxy)phthalazine is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-1-methyl-6-prop-2-ynoxyphthalazine

InChI

InChI=1S/C12H9ClN2O/c1-3-6-16-9-4-5-10-8(2)14-15-12(13)11(10)7-9/h1,4-5,7H,6H2,2H3

InChI Key

AMCPESHKUCEPSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(N=N1)Cl)OCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 4-chloro-6-hydroxy-1-methylphthalazine (5) (195 mg, 1.00 mmol), 80% propargyl bromide (1.30 mmol) in toluene (145 μL), K2CO3 (187 mg, 1.35 mmol), and acetone (8 mL) is stirred at 68° C. under argon for 23 h, then cooled to room temperature, and concentrated. The residue is diluted with H2O (50 mL) and extracted with ethyl acetate (70 mL and 60 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (33% to 50% ethyl acetate/hexane) to give 129 mg (55%) of 6 as a light-yellow solid, mp 169-171° C. IR 3077, 1401, 1217 cm−1; 1H NMR (CDCl3) δ 2.66 (t, J=2.4 Hz, 1H, C≡CH), 2.97 (s, 3H, CH3), 4.96 (d, J=2.4 Hz, 2H, CH2C≡CH), 7.62 (dd, J=9.3, 2.7 Hz, 1H, 7-PhthH), 7.69 (d, J=2.7 Hz, 1H, 5-PhthH), 8.05 ppm (d, J=9.3 Hz, 1H, 8-PhthH).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
145 μL
Type
solvent
Reaction Step One
Name
Yield
55%

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